3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring and a methoxy group attached to the dibenzo[b,d]furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxydibenzo[b,d]furan and 3-bromobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxydibenzo[b,d]furan is reacted with 3-bromobenzoyl chloride in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 3-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide or 3-thio-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Oxidation Products: Products such as 3-bromo-N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide or 3-bromo-N-(2-formyldibenzo[b,d]furan-3-yl)benzamide.
Reduction Products: Products such as 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzylamine.
Scientific Research Applications
Chemistry: 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with improved efficacy and selectivity.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to the final products.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and bromine substituents can influence the binding affinity and selectivity of the compound towards its target.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
Ion Channels: The compound may affect the function of ion channels, altering the flow of ions across cell membranes.
Comparison with Similar Compounds
- 3-bromo-N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide
- 3-bromo-N-(2-formyldibenzo[b,d]furan-3-yl)benzamide
- 3-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy, hydroxyl, formyl, amino) on the dibenzo[b,d]furan moiety leads to variations in the chemical and physical properties of these compounds.
- Reactivity: The different substituents can influence the reactivity of the compounds in chemical reactions. For example, the methoxy group in 3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide may make it more resistant to oxidation compared to the hydroxyl group in 3-bromo-N-(2-hydroxydibenzo[b,d]furan-3-yl)benzamide.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the substituents. The methoxy group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
3-bromo-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c1-24-19-10-15-14-7-2-3-8-17(14)25-18(15)11-16(19)22-20(23)12-5-4-6-13(21)9-12/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCSPXIZTPWZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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